molecular formula C7H10O2 B1276375 3,5-Hexadienoic acid, 4-methyl- CAS No. 87668-09-5

3,5-Hexadienoic acid, 4-methyl-

Cat. No. B1276375
CAS RN: 87668-09-5
M. Wt: 126.15 g/mol
InChI Key: BFUYPWNVMSXEQU-GQCTYLIASA-N
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Description

“3,5-Hexadienoic acid, 4-methyl-” is a chemical compound with the molecular formula C7H10O2 . It is a liquid at room temperature . The compound is also known as (3E)-hexa-3,5-dienoic acid .


Synthesis Analysis

Substituted hexa-3,5-dienoic acid methyl esters, which are related to “3,5-Hexadienoic acid, 4-methyl-”, can be prepared in one step by 1,2-carbonyl transposition of the corresponding dienones using lead (IV) acetate and boron trifluoride–diethyl ether in benzene at room temperature .


Molecular Structure Analysis

The molecular weight of “3,5-Hexadienoic acid, 4-methyl-” is 126.1531 . The IUPAC name for this compound is (3E)-3,5-hexadienoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Hexadienoic acid, 4-methyl-” include its molecular weight of 126.1531 and its liquid state at room temperature .

Safety And Hazards

The safety data sheet for a related compound, 2,4-Hexadienoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information for (3E)-hexa-3,5-dienoic acid also includes hazard statements H315, H318, H335 .

properties

IUPAC Name

(3E)-4-methylhexa-3,5-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-4H,1,5H2,2H3,(H,8,9)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYPWNVMSXEQU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC(=O)O)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Hexadienoic acid, 4-methyl-

CAS RN

87668-09-5
Record name 3,5-Hexadienoic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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